
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, also known as MPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPA is a member of the azetidine family of compounds, which are characterized by a four-membered ring structure containing a nitrogen atom. In
作用機序
The mechanism of action of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression.
Biochemical and Physiological Effects:
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in lab experiments is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. One limitation of using 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
将来の方向性
There are several future directions for research on 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, including further studies on its mechanism of action and potential therapeutic applications. One area of research that is particularly promising is the use of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one in combination with other drugs or therapies, which may enhance its effectiveness. Another area of research is the development of new synthesis methods that can improve the yield and purity of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one. Finally, there is a need for more studies on the safety and toxicity of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one, particularly in animal models.
合成法
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one can be synthesized in several ways, including the reaction of 2-methyl-2-oxazoline with ethyl phenylglyoxylate, followed by the reaction with sodium methoxide. Another method involves the reaction of 2-methyl-2-oxazoline with ethyl phenylglyoxylate, followed by the reaction with sodium hydride and then with methyl iodide. The yield of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one can be improved by using a palladium-catalyzed coupling reaction between 3-bromoanisole and propargyl alcohol.
科学的研究の応用
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a key factor in many diseases, and 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have anti-inflammatory properties. 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3-methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-12(15)14-9-13(10-14,16-2)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLABXCSBRMHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

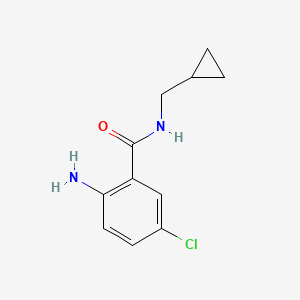
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
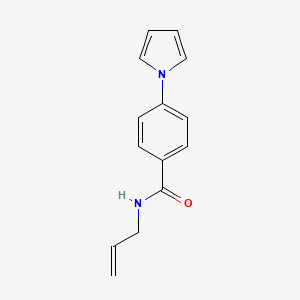


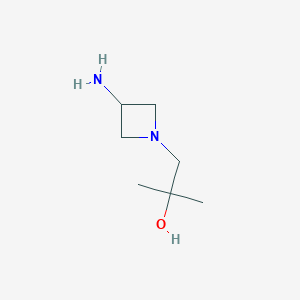
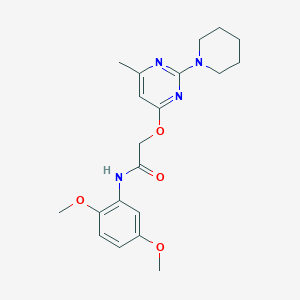
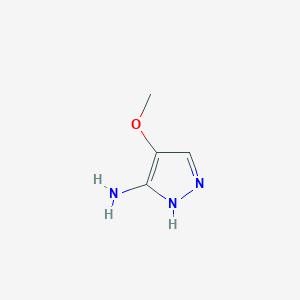
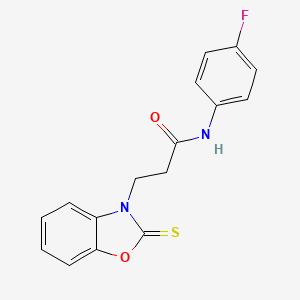

![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)
![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2434423.png)